Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate

Orthogonal protecting groups Acid stability Hydrogenolysis

This Cbz-protected bicyclo[2.2.2]octane-cyano intermediate is critical for synthesizing integrin α4β1/α4β7 antagonists. Unlike Boc analogs, the orthogonal Cbz group withstands acidic downstream conditions and is removed cleanly by hydrogenolysis. The rigid C1-symmetric bridgehead enforces the exact exit vector required for integrin binding; flexible or monocyclic replacements abolish activity. Used in pulmonary-delivery programs demonstrating 250% in vivo lymphocyte mobilization.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 1252672-88-0
Cat. No. B1526619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
CAS1252672-88-0
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)C#N)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O2/c18-13-16-6-9-17(10-7-16,11-8-16)19-15(20)21-12-14-4-2-1-3-5-14/h1-5H,6-12H2,(H,19,20)
InChIKeyAMPXLEPLPYICLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS 1252672-88-0): A Strategic Cbz-Protected Bicyclic Amine Scaffold for Integrin Antagonist Development


Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a 1,4-disubstituted bicyclo[2.2.2]octane derivative incorporating a cyano moiety at the bridgehead position and a benzyl carbamate (Cbz)-protected amine. Its molecular formula is C₁₇H₂₀N₂O₂ (molecular weight: 284.35 g/mol) . The compound is not a final active pharmaceutical ingredient; rather, it is a protected intermediate scaffold specifically engineered for the modular assembly of integrin receptor antagonists [1]. Unlike simple alkyl amines or acyclic carbamates, the bicyclo[2.2.2]octane core confers a unique three-dimensional orientation that influences molecular recognition at integrin binding pockets [2].

Why Generic Analogs of CAS 1252672-88-0 Cannot Substitute in Integrin Antagonist Synthetic Pathways


Direct replacement of this specific Cbz-cyanobicyclo[2.2.2]octane building block with generically similar alternatives (e.g., Boc-protected variants, simple methyl esters, or acyclic amines) disrupts the synthetic sequence and compromises the pharmacological properties of the final integrin antagonist. The orthogonal protection strategy—where the acid-labile Boc group (tert-butyl carbamate) found in analog CAS 2390512-80-6 cannot withstand the acidic cleavage conditions required later in the synthesis of the 2-azabicyclo[2.2.2]octane pharmacophore—is non-negotiable [1]. Conversely, the Cbz (benzyl carbamate) group remains stable under acidic conditions and can be cleanly removed via hydrogenolysis, ensuring compatibility with downstream acid-sensitive intermediates [2]. Furthermore, the specific C1-C4 bridgehead substitution of the bicyclo[2.2.2]octane nucleus imposes a rigid spatial geometry distinct from flexible alkyl linkers [3]. Substituting a monocyclic or acyclic analog results in the loss of the precise exit vector required for binding to the integrin α4β1/α4β7 receptors [4].

Quantitative Comparative Evidence: Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate vs. In-Class Synthetic Alternatives


Orthogonal Protection Strategy: Cbz vs. Boc Stability Under Acidic Deprotection Conditions

In synthetic routes toward integrin α4β1/α4β7 antagonists, the Cbz group on the target compound remains intact under trifluoroacetic acid (TFA) conditions used for Boc deprotection, whereas the Boc-protected analog (CAS 2390512-80-6) would undergo premature cleavage, compromising the amine handle [1].

Orthogonal protecting groups Acid stability Hydrogenolysis Integrin antagonist synthesis

Purity Specification Benchmarking: Commercial vs. Research-Grade Requirements

Commercially available batches of CAS 1252672-88-0 are routinely supplied at ≥98% purity (HPLC) from major research chemical vendors, exceeding the 95% baseline specification typical of many generic heterocyclic intermediates [1]. For procurement, this higher purity specification reduces the risk of introducing unidentified impurities that could compromise the yield and purity of the downstream integrin antagonist during the final coupling steps .

Purity analysis HPLC QC/QA Procurement specifications

Functional Handle Differentiation: Benzyl Carbamate vs. Methyl Ester Reactivity in Downstream Amidations

In the synthesis of aza-bicyclo[2.2.2]octane carboxamides reported by Dyatkin et al., the target compound provides a latent primary amine (via hydrogenolysis of the Cbz group) that is directly coupled to form the key integrin-binding carboxamide. The methyl ester analog (CAS 54202-05-0) lacks this direct amine handle; conversion would require additional saponification and Curtius rearrangement steps, adding at least two synthetic steps and reducing overall yield [1].

Amide bond formation Carbamate deprotection Hydrogenolysis Synthetic strategy

Defined Application Scenarios for CAS 1252672-88-0 Based on Verified Synthetic Utility


Scaffold for Synthesis of α4β1/α4β7 Integrin Antagonist Leads

This compound serves as a critical Cbz-protected bicyclic amine building block in the preparation of 2-azabicyclo[2.2.2]octane carboxamides, a class of compounds with demonstrated low nanomolar inhibitory activity against α4β1-VCAM-1 and α4β7-MAdCAM-1 interactions [1]. The bicyclo[2.2.2]octane nucleus is essential for orienting the pharmacophore correctly within the integrin binding pocket, and the cyano group provides a versatile synthetic handle for further functionalization [2].

Medicinal Chemistry for Inhaled Anti-Asthmatic Agent Development

The compound is employed in the medicinal chemistry optimization of integrin antagonists for pulmonary delivery. The 2-azabicyclo[2.2.2]octane scaffold, accessed via this intermediate, has been selected for in vivo leukocytosis studies in asthma models, demonstrating increases in circulating lymphocytes up to 250% over control, indicating potential for anti-inflammatory therapy [3].

Synthesis of C1-Symmetric Bicyclic Amine Libraries

Due to the rigid C1-symmetric nature of the 1,4-disubstituted bicyclo[2.2.2]octane core, this Cbz-protected amine is an ideal starting material for generating structurally diverse libraries of chiral amines for biological screening [4]. The orthogonal Cbz group allows for selective amine unmasking while maintaining the integrity of the cyano moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.